EGFR Tyrosine Kinase Inhibition: Marein's Potency is Quantitatively Distinct from Butein and Phloretin
In a comparative in vitro kinase assay, marein exhibited an IC50 of 19 μM for inhibiting EGFR tyrosine kinase activity, positioning it between the more potent butein (IC50: 8 μM) and the less potent phloretin (IC50: 25 μM) [1]. This graded potency profile within a single chalcone series underscores that small structural differences—specifically the glycosylation pattern—produce quantifiable variations in target engagement that preclude functional substitution based on class membership alone.
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 19 μM |
| Comparator Or Baseline | Butein: 8 μM; Phloretin: 25 μM |
| Quantified Difference | Marein is 2.4-fold less potent than butein and 1.3-fold more potent than phloretin |
| Conditions | In vitro EGFR tyrosine kinase activity assay using isolated enzyme |
Why This Matters
For studies requiring a specific window of EGFR inhibition strength, marein provides a distinct, mid-range potency that cannot be achieved by substituting butein (too strong) or phloretin (too weak).
- [1] Yang EB, Zhang K, Cheng LY, Mack P. Inhibition of epidermal growth factor receptor tyrosine kinase by chalcone derivatives. Biochim Biophys Acta. 2001;1550(2):144-152. View Source
